

A Technical Guide to Satranidazole: Molecular Properties, Mechanism, and Experimental Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Satranidazole**

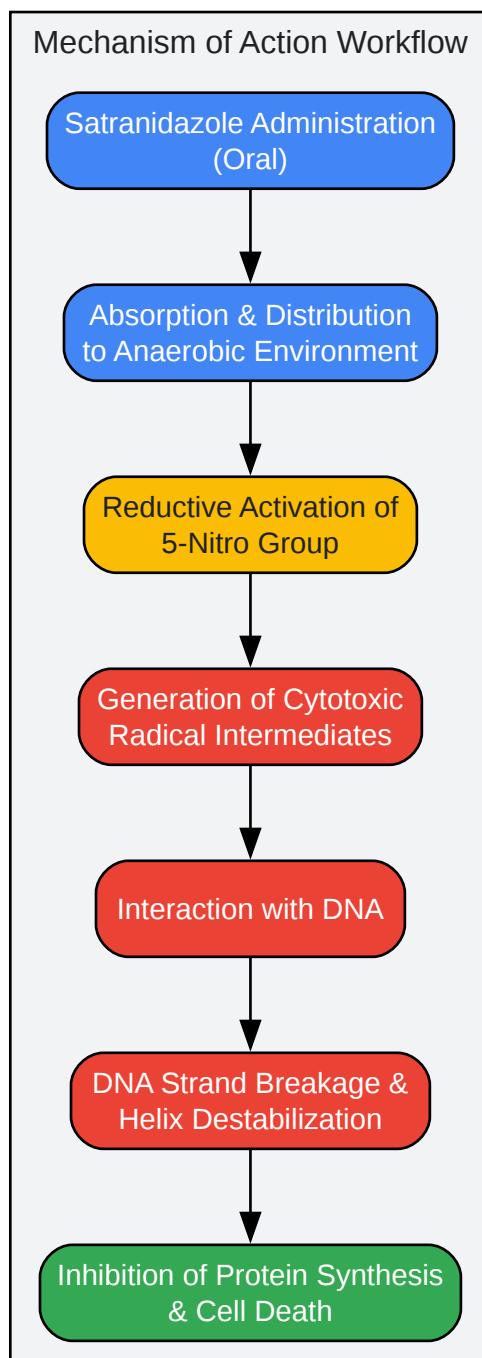
Cat. No.: **B1681479**

[Get Quote](#)

This document provides an in-depth technical overview of **Satranidazole**, a 5-nitroimidazole antiprotozoal agent. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental methodologies.

Core Molecular and Physicochemical Properties

Satranidazole is a derivative of the 5-nitroimidazole class, distinguished by a C-N linkage at the C2 position of the imidazole ring.^{[1][2]} Its core properties are summarized below for quick reference.


Property	Value
Molecular Formula	C ₈ H ₁₁ N ₅ O ₅ S ^{[3][4][5][6]}
Molecular Weight	289.27 g/mol ^{[4][5][7]}
IUPAC Name	1-(1-Methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl)-2-imidazolidinone ^{[3][4][7]}
CAS Number	56302-13-7 ^[4]
Appearance	A yellowish, crystalline powder, slightly hygroscopic in nature. ^[3]
Solubility	Insoluble in water; soluble in dioxane and dimethylformamide (DMF). ^[3]
ATC Classification	P01AB08 ^{[8][9]}

Mechanism of Action: Reductive Activation and DNA Damage

The selective toxicity of **Satranidazole** against anaerobic protozoa and bacteria is contingent upon the reductive activation of its 5-nitro group.^[2] This process occurs at low redox potentials unique to anaerobic environments.^[2]

- Entry and Reduction: The drug enters the anaerobic cell. The nitro group (NO₂) is reduced, a process that is inhibited by the presence of oxygen in aerobic cells.^{[2][10]}
- Formation of Reactive Intermediates: This reduction leads to the formation of highly reactive cytotoxic intermediates.
- DNA Damage: These intermediates interact with the microbial DNA, causing substantial damage characterized by double-strand breaks, helix destabilization, and unwinding.^{[1][2][3]} This disruption of DNA integrity ultimately leads to cell death.

Satranidazole exhibits a relatively high redox potential (-230 mV), which is more characteristic of 2-nitroimidazoles. This property may render it more resistant to inactivation by oxygen compared to other 5-nitroimidazoles, potentially contributing to its enhanced potency.^{[1][2]}

[Click to download full resolution via product page](#)

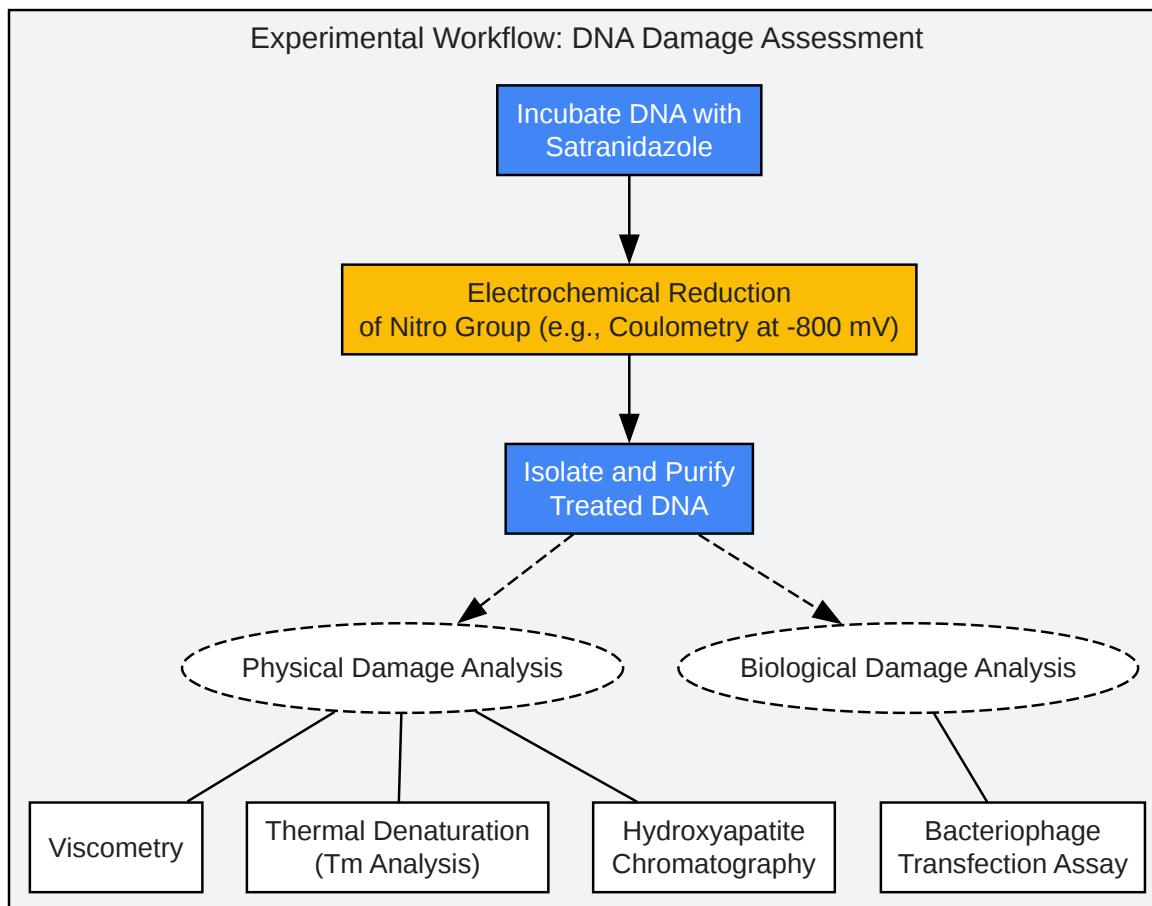
Mechanism of Action Workflow for **Satranidazole**.

Pharmacokinetic Profile

Pharmacokinetic studies have demonstrated key differences between **Satranidazole** and the conventional nitroimidazole, Metronidazole. Human studies indicate a significantly longer

elimination half-life for **Satranidazole** (approximately 14 hours) compared to Metronidazole (8 hours).[\[11\]](#)

The table below summarizes comparative pharmacokinetic data from a study in golden hamsters administered an 80 mg/kg oral dose.[\[12\]](#)


Parameter	Satranidazole	Metronidazole	Significance
Plasma T _{1/2} (h)	1.01 [12]	3.62 [12]	Significantly Shorter
Liver C _{max}	~35% Higher [12]	-	-
Liver AUC _{0-∞}	~35% Higher [12]	-	-
Amoebicidal ED ₅₀ (mg/kg)	19.5 [12]	45.0 [12]	Significantly Lower

These data suggest that the higher concentrations of **Satranidazole** achieved in the liver, its site of action for amoebic abscesses, and its greater intrinsic potency contribute to its superior amoebicidal activity in this model.[\[12\]](#)

Experimental Protocols & Methodologies

The analysis and characterization of **Satranidazole** and its effects involve several key experimental techniques.

The genotoxic effect of reduced **Satranidazole** is a cornerstone of its mechanism. A typical workflow to assess this damage is outlined below.

[Click to download full resolution via product page](#)

Workflow for Assessing **Satranidazole**-Induced DNA Damage.

Protocol Outline for DNA Damage Measurement:[1][2][13]

- Reduction of **Satranidazole**: The drug is reduced electrochemically via controlled-potential coulometry at approximately -800 mV. The reduction can be monitored by observing the loss of absorbance at 318 nm, which is characteristic of its nitro group.[2]
- Incubation: The reduced drug is incubated with purified DNA (e.g., from *E. coli* or bacteriophage Φ X174).
- Physical Damage Analysis:

- Viscometry: Measures changes in the viscosity of the DNA solution. A decrease in viscosity indicates strand breakage.
- Thermal Denaturation: Determines the melting temperature (Tm) of the DNA. A lower Tm suggests helix destabilization.
- Hydroxyapatite Chromatography: Separates single-stranded from double-stranded DNA to quantify the extent of denaturation.
- Biological Damage Analysis:
 - Bacteriophage Transfection Assay: Measures the biological relevance of the DNA damage by assessing the ability of the treated phage DNA to infect host bacteria and produce progeny.

High-Performance Liquid Chromatography (HPLC):[\[3\]](#)

- Purpose: To identify and quantify **Satranidazole** in biological samples (e.g., plasma, liver tissue) and pharmaceutical formulations.
- Typical Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in a ratio such as 60:40 (v/v).[\[3\]](#)
- Detection: UV detection at a wavelength of 318 nm.[\[3\]](#)
- Assay: The method is validated for linearity, precision, and accuracy, with recovery calculated by the standard addition method.

Randomized, Single-Blind, Controlled Trial (Example: Amoebic Liver Abscess):[\[14\]](#)

- Objective: To compare the efficacy, safety, and tolerability of **Satranidazole** against another agent like Metronidazole.
- Patient Cohort: Patients diagnosed with amoebic liver abscess.
- Dosing Regimen:
 - **Satranidazole** Group: 300 mg TID (three times a day).

- Metronidazole Group: 800 mg TID.
- Primary Endpoints: Time to resolution of clinical symptoms (fever, pain) and reduction in abscess size as measured by imaging.
- Secondary Endpoints: Incidence and severity of adverse effects (e.g., nausea, metallic taste) and patient-reported tolerability scores.
- Blinding: Patients are blinded to the treatment received; placebos may be used to maintain blinding if dosing schedules differ.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Satranidazole: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Satranidazole | C8H11N5O5S | CID 41841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Satranidazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. guidechem.com [guidechem.com]
- 7. medkoo.com [medkoo.com]
- 8. mims.com [mims.com]
- 9. mims.com [mims.com]
- 10. An overview on 5-nitroimidazole derivative “satranidazole” [wisdomlib.org]
- 11. alkemlabs.com [alkemlabs.com]
- 12. Comparative pharmacokinetics and amoebicidal activity of metronidazole and satranidazole in the golden hamster, *Mesocricetus auratus* - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]
- 14. Randomized, single-blind, placebo-controlled multicenter trial to compare the efficacy and safety of metronidazole and satranidazole in patients with amebic liver abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Satranidazole: Molecular Properties, Mechanism, and Experimental Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681479#satranidazole-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com